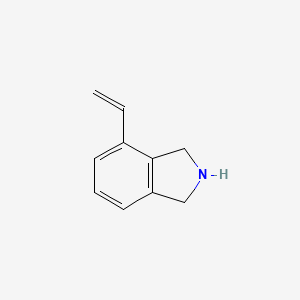
4-Ethenyl-2,3-dihydro-1H-isoindole
Cat. No. B1505453
Key on ui cas rn:
923590-81-2
M. Wt: 145.2 g/mol
InChI Key: DLOFLCHGFUTKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08377874B2
Procedure details


A solution of 1-chloroethyl chloroformate (7.51 mL, 69.6 mmol) in 1,2-dichloroethane was added to a cooled (ice bath) solution of 2-benzyl-4-vinylisoindoline (58 mmol) in 1,2-dichloroethane (150 mL) over 20 minutes, maintaining the internal reaction temperature<5° C. After addition was complete, the reaction mixture was allowed to warm to RT, then heated to reflux for 45 minutes. The reaction mixture was recooled to RT, and the solvent was removed by evaporation. MeOH (200 mL) was added, and the mixture was heated to reflux for 30 minutes, then cooled to RT. The solvent was then removed by evaporation. Water (200 mL) was added, and the resulting mixture was washed with EtOAc (2×250 mL). The aqueous layer was made basic with 2N sodium hydroxide then extracted with DCM (4×250 mL). The combined organic extracts were dried over Na2SO4 and filtered, and the solvent was evaporated. The crude product was purified by chromatography on silica (DCM/MeOH/NH4OH 97/3/0.3 to 95/5/0.5) to give the title compound as a brown oil, (6.00 g). LRMS (ESI) m/z 146 [(M+H)+; calcd for C10H12N: 146].



Identifiers


|
REACTION_CXSMILES
|
ClC(OC(Cl)C)=O.C([N:15]1[CH2:23][C:22]2[C:17](=[CH:18][CH:19]=[CH:20][C:21]=2[CH:24]=[CH2:25])[CH2:16]1)C1C=CC=CC=1>ClCCCl>[CH:24]([C:21]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:22]=1[CH2:23][NH:15][CH2:16]2)=[CH2:25]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.51 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC(C)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
58 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC2=CC=CC(=C2C1)C=C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to RT
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 45 minutes
|
|
Duration
|
45 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recooled to RT
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
MeOH (200 mL) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to RT
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed by evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (200 mL) was added
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting mixture was washed with EtOAc (2×250 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
then extracted with DCM (4×250 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by chromatography on silica (DCM/MeOH/NH4OH 97/3/0.3 to 95/5/0.5)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)C1=C2CNCC2=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

